5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one
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Overview
Description
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrrole and thiazole ring system. These structural characteristics make it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazole ring, followed by cyclization to form the pyrrole ring . Another method involves the use of thiosemicarbazide and α,β-unsaturated ketones, which undergo cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring, enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Shares a similar fused ring system but differs in the position and type of heteroatoms.
Pyrazolo[3,4-d]thiazoles: Similar in structure but contain a pyrazole ring instead of a pyrrole ring.
Uniqueness
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one is unique due to its specific ring fusion and the presence of both nitrogen and sulfur heteroatoms, which contribute to its diverse biological activities and potential as a pharmacophore.
Properties
Molecular Formula |
C5H4N2OS |
---|---|
Molecular Weight |
140.17 g/mol |
IUPAC Name |
5,6-dihydropyrrolo[3,4-d][1,3]thiazol-4-one |
InChI |
InChI=1S/C5H4N2OS/c8-5-4-3(1-6-5)9-2-7-4/h2H,1H2,(H,6,8) |
InChI Key |
TZZMYQJDRORIRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CS2 |
Origin of Product |
United States |
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